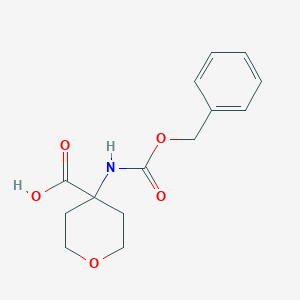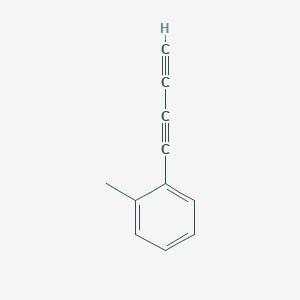
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, also known as BMDB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications as a synthetic intermediate and as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is not well understood. However, studies have suggested that it may act as a nucleophile in organic reactions, which can lead to the formation of new carbon-carbon bonds. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been shown to undergo oxidative coupling reactions, which can lead to the formation of biaryl compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. However, studies have shown that it can be toxic to cells at high concentrations. Further research is needed to determine the exact mechanism of toxicity and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It can also be used as a building block for the synthesis of various organic compounds. However, 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is toxic at high concentrations, which can limit its use in certain experiments. It is also relatively expensive compared to other organic compounds.
Direcciones Futuras
There are several future directions for research on 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. One potential area of research is the development of new synthetic methods for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene and its derivatives. Another area of research is the investigation of the mechanism of action and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. Further research is also needed to explore the potential applications of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene in materials science, pharmaceuticals, and agrochemicals.
Métodos De Síntesis
The synthesis of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene involves the reaction of 2-methylphenylacetylene with butyl lithium in the presence of a catalyst. The reaction results in the formation of a lithium acetylide intermediate, which then reacts with 2-methylbenzyl chloride to produce 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. The synthesis method is relatively simple and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been investigated for its potential as a ligand for transition metal catalysts, which can be used in organic transformations.
Propiedades
Número CAS |
131292-30-3 |
|---|---|
Nombre del producto |
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene |
Fórmula molecular |
C11H8 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-buta-1,3-diynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3 |
Clave InChI |
DTUGMGNAGQFFQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C#CC#C |
SMILES canónico |
CC1=CC=CC=C1C#CC#C |
Sinónimos |
Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



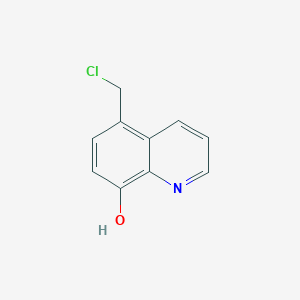
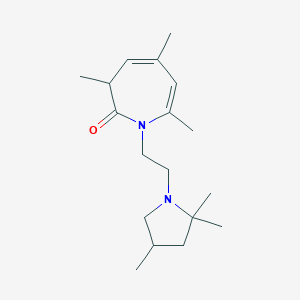
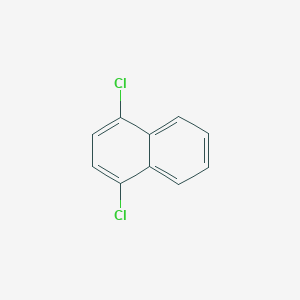
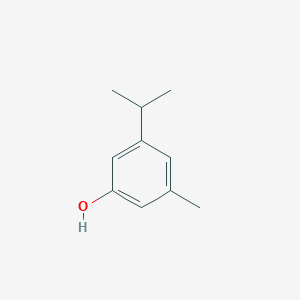
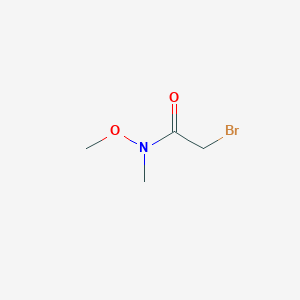
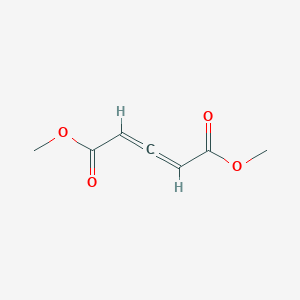
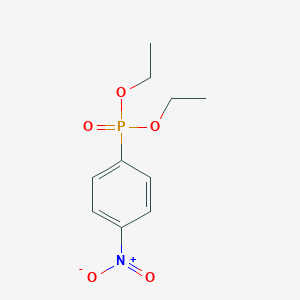
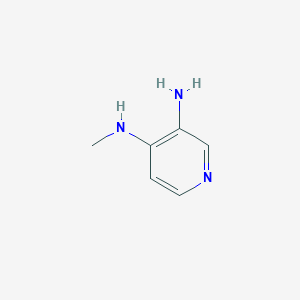
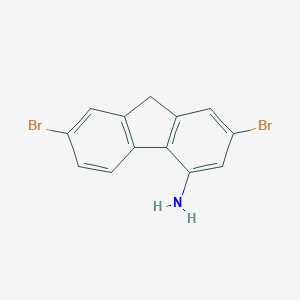
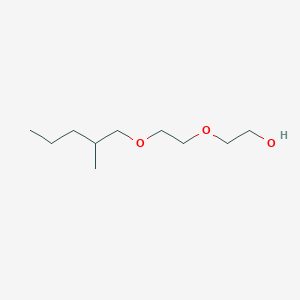

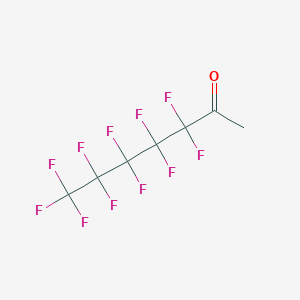
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
